methyl 2-chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
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Overview
Description
Methyl 2-chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound with a molecular weight of 215.66 g/mol . It is characterized by a thieno[3,2-b]pyrrole core structure, which is a fused bicyclic system containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-methylthiophene with ethyl isocyanoacetate in the presence of a base, followed by esterification . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency . The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride) . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Methyl 2-chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use this compound to study the interactions of heterocyclic molecules with biological targets, which can provide insights into drug design and development.
Mechanism of Action
The mechanism by which methyl 2-chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate: A closely related compound with similar structural features but lacking the methyl group at the 4-position.
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds have a similar core structure but differ in the functional groups attached to the pyrrole ring.
Uniqueness
Methyl 2-chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to the presence of both chlorine and methyl groups, which can influence its reactivity and interactions with other molecules . This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .
Properties
IUPAC Name |
methyl 2-chloro-4-methylthieno[3,2-b]pyrrole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c1-11-5-4-8(10)14-7(5)3-6(11)9(12)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILSXZQGVNDHSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(S2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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